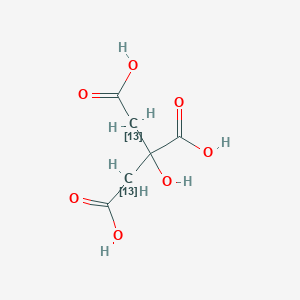

柠檬酸-2,4-13C2

概述

描述

Synthesis Analysis

The synthesis of citric acid-2,4-13C2 involves starting from simple compounds, allowing for the preparation of mono- or multiply-labeled citric acid variants. This process has been characterized using 1H NMR, 13C NMR, and mass spectroscopy techniques, demonstrating a versatile methodology for synthesizing labeled citric acids for research applications (Winkel, Buitenhuis, & Lugtenburg, 2010).

Molecular Structure Analysis

Citric acid's structure features three carboxyl groups and one hydroxyl group, making it a key chelator of metals, which is essential in biological systems for solubilizing metals and increasing their bioavailability. The molecular structure, particularly the α-hydroxycarboxylate function, plays a significant role in metal coordination, affecting the stability constants of metal complexes (Silva, Kong, & Hider, 2009).

Chemical Reactions and Properties

Citric acid undergoes several typical reactions, including neutralization, degradation, oxidation, esterification, and formation of anhydrides and amides. Its ability to form citrate-based siderophores and other compounds highlights its versatility in chemical reactions and its importance in biological systems (Apelblat, 2014).

Physical Properties Analysis

The adsorption of citric acid onto surfaces, such as TiO2 nanoparticles, showcases its role as a stabilizer in nanomaterial syntheses. The surface coverage and speciation of citric acid significantly influence nanoparticle behavior and interactions, demonstrating the compound's importance in materials science (Mudunkotuwa & Grassian, 2010).

Chemical Properties Analysis

The chemical properties of citric acid, including its role as a metal chelator, are crucial in various applications ranging from food and beverage to pharmaceuticals and cosmetics. Its chelating ability is particularly valuable in solubilizing metals, thereby increasing their bioavailability in biological systems. This characteristic is vital for its function in both the extracellular and cytoplasmic low molecular iron pools occurring in plants and vertebrates (Silva, Kong, & Hider, 2009).

科学研究应用

三羧酸循环的组成部分

柠檬酸-2,4-13C2 是柠檬酸的一种标记形式,柠檬酸是三羧酸循环的关键组成部分 . 该循环是一系列反应,将葡萄糖氧化为二氧化碳和水,释放能量 .

食品饮料行业

柠檬酸广泛应用于食品饮料行业,因为它无害,并具有螯合和隔离金属离子的特性 . 它用作调味剂和螯合剂 .

制药行业

在制药行业,柠檬酸用于改善药物的味道,如糖浆、溶液、酊剂等 . 它也用作轻度收敛性制剂中的酸味剂 .

化妆品行业

柠檬酸是化妆品中常见的成分,用于调节pH值,以及用作抗氧化剂体系中的金属离子螯合剂 . 它用于许多行业,包括食品、饮料、制药、保健品和化妆品 .

生物聚合物生产

柠檬酸用于生物聚合物生产 . 柠檬酸中存在的官能团在制药应用中提供了极佳的资产,例如交联、释放调节能力、与分子的相互作用、封端和包衣剂、支化聚合物纳米共轭物、产气剂等

作用机制

Target of Action

Citric acid-2,4-13C2 is a labeled form of citric acid . The primary targets of citric acid are the enzymes involved in the citric acid cycle, also known as the Krebs cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide .

Mode of Action

Citric acid-2,4-13C2, like its unlabeled counterpart, interacts with its targets by serving as a substrate for the enzymes in the citric acid cycle . It is involved in the condensation of oxaloacetate with acetyl CoA, forming citrate and CoA . This reaction is catalyzed by the enzyme citrate synthase . The labeled carbons can then be traced through the cycle, allowing for detailed studies of the pathway .

Biochemical Pathways

The citric acid cycle is the key pathway affected by citric acid-2,4-13C2 . This cycle is a crucial metabolic pathway that unifies carbohydrate, fat, and protein metabolism. The products of these metabolic pathways are converted to acetyl CoA, which is further metabolized in the citric acid cycle to release energy .

Pharmacokinetics

The ADME properties of citric acid-2,4-13C2 are expected to be similar to those of citric acid. Citric acid is rapidly absorbed and metabolized in the body, so it is expected that citric acid-2,4-13C2 would also be rapidly absorbed and metabolized . .

Result of Action

The action of citric acid-2,4-13C2 in the citric acid cycle results in the production of ATP, which is the primary energy currency of cells . This means that citric acid-2,4-13C2, like citric acid, plays a crucial role in energy production in cells .

Action Environment

The action of citric acid-2,4-13C2, like that of citric acid, is influenced by various environmental factors. For example, the activity of the citric acid cycle is regulated by the availability of key substrates (e.g., acetyl CoA and oxaloacetate), which can be influenced by factors such as diet and overall metabolic state . Additionally, the pH and temperature of the cellular environment can impact the activity of the enzymes involved in the citric acid cycle .

安全和危害

属性

IUPAC Name |

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)C([13CH2]C(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486651 | |

| Record name | Citric acid-2,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121633-50-9 | |

| Record name | Citric acid-2,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121633-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

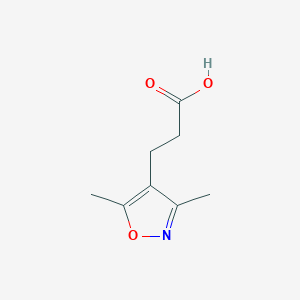

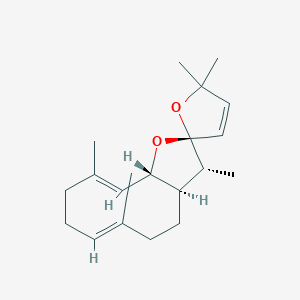

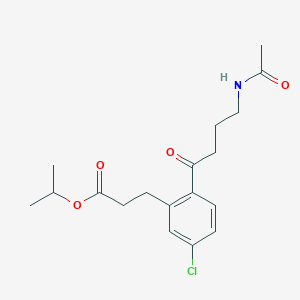

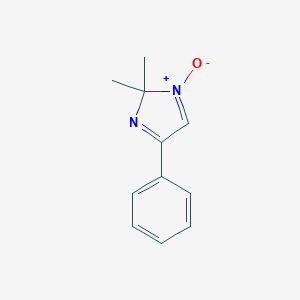

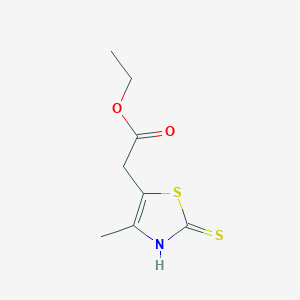

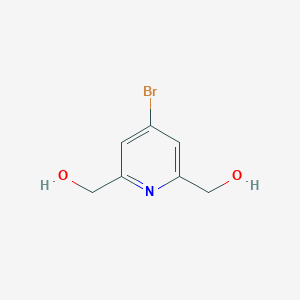

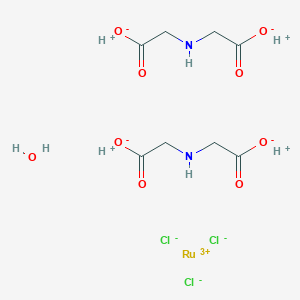

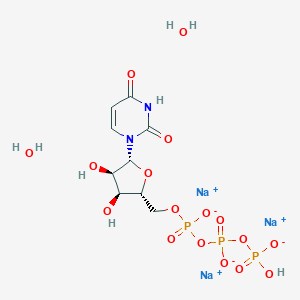

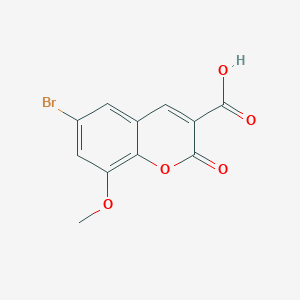

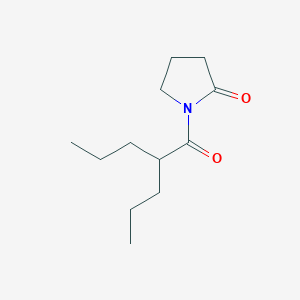

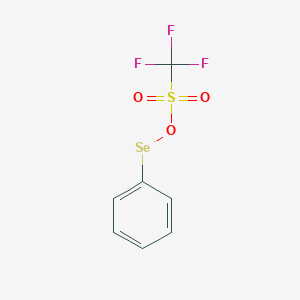

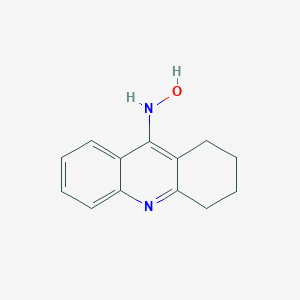

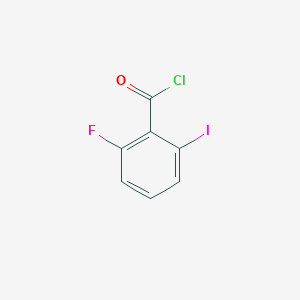

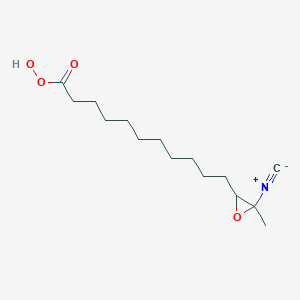

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。